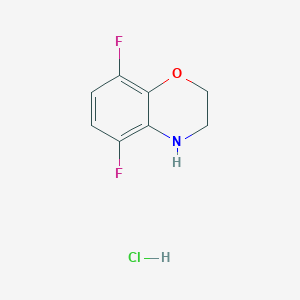

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound with the molecular formula C8H7F2NO·HCl It is a derivative of benzoxazine, characterized by the presence of two fluorine atoms at the 5 and 8 positions, and a hydrochloride salt form

Mecanismo De Acción

Target of Action

The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .

Mode of Action

The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .

Biochemical Pathways

The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .

Result of Action

The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5,8-difluoro-2-nitrophenol.

Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Cyclization: The resulting amine undergoes cyclization with an appropriate aldehyde or ketone to form the benzoxazine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the benzoxazine ring.

Reduction: Reduction reactions can occur at the fluorine-substituted positions, potentially leading to the removal of fluorine atoms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the benzoxazine ring.

Reduction: Reduced forms of the compound with fewer fluorine atoms.

Substitution: Substituted benzoxazine derivatives with different functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Polymer Science: It can be a monomer for the synthesis of high-performance polymers with unique properties.

Biology and Medicine:

Antiviral Agents: Research has shown potential antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus.

Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

- 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine

- 3,4-dihydro-2H-1,4-benzoxazine

- 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine

Comparison:

- 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

- 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine differs in the position of the fluorine atoms, which can affect its electronic properties and reactivity.

- 3,4-dihydro-2H-1,4-benzoxazine lacks fluorine atoms, making it less reactive in certain substitution reactions.

- 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine has a methyl group that can influence its steric and electronic properties, leading to different reactivity and applications.

Actividad Biológica

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS Number: 1955522-63-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesized derivatives, and relevant case studies.

Molecular Structure

- Molecular Formula : C8H8ClF2NO

- Molecular Weight : 207.60 g/mol

- IUPAC Name : 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Antiviral Properties

Research indicates that 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The mechanism of action is primarily attributed to the compound's ability to inhibit viral DNA polymerase, thereby preventing viral replication .

Case Study: Antiviral Efficacy

In a study evaluating various compounds for their antiviral properties against HSV-1, derivatives of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine showed promising results. Compounds with longer linker fragments demonstrated enhanced activity against acyclovir-resistant strains of HSV-1 .

Neuropharmacological Effects

Another area of interest is the compound's interaction with serotonin receptors. A series of studies have shown that derivatives of benzoxazine compounds can act as antagonists at the serotonin 3 (5HT3) receptor. For instance, modifications at the 2 position of the benzoxazine ring significantly increased antagonistic activity .

Case Study: Serotonin Receptor Antagonism

A particular derivative demonstrated a high affinity for the 5HT3 receptor (Ki = 0.019 nM), suggesting potential applications in treating conditions related to serotonin dysregulation .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine. Toxicity studies are ongoing to determine the compound's safety margins and potential side effects in vivo.

Synthesis and Derivatives

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves reactions between fluorinated precursors and amines under controlled conditions. The synthetic pathway often includes:

- Preparation of Precursors : Utilizing fluorinated phenols.

- Formation of Benzoxazine Ring : Condensation reactions with formaldehyde and amines.

Table: Synthetic Routes and Conditions

| Step | Description |

|---|---|

| Step 1 | Reaction of fluorinated phenols with amines |

| Step 2 | Cyclization to form benzoxazine ring |

| Step 3 | Purification and isolation of the product |

Future Directions in Research

Ongoing research is focused on exploring additional biological activities of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. Areas such as:

- Anti-inflammatory properties : Investigating its potential in modulating inflammatory pathways.

- Anticancer activity : Evaluating cytotoxic effects against various cancer cell lines.

Propiedades

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDIYCQBBGLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2N1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.